molecular formula C12H19NO3 B2900512 1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid CAS No. 848316-26-7

1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid

Cat. No. B2900512
CAS RN: 848316-26-7
M. Wt: 225.288
InChI Key: SYNZANFTXWYQOQ-UHFFFAOYSA-N
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Description

“1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 848316-26-7 . It has a molecular weight of 225.29 and its IUPAC name is 1-[2-(cyclopropylamino)-2-oxoethyl]cyclohexanecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .

Scientific Research Applications

1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid has been used in a variety of scientific research applications, including drug development, organic synthesis, and biochemical and physiological studies. In drug development, this compound has been used as a building block for the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and anti-cancer drugs. In organic synthesis, this compound has been used as a starting material for the synthesis of other organic compounds, such as cyclopropylmethanol, cyclopropylacetaldehyde, and cyclopropylacetic acid. In biochemical and physiological studies, this compound has been used to study the effects of cyclopropylcarbamoylmethyl groups on cellular processes, such as signal transduction, gene expression, and protein folding.

Mechanism of Action

The mechanism of action of 1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid is not well understood. However, it is believed that the cyclopropylcarbamoylmethyl group of this compound interacts with proteins in the cell, leading to changes in their structure and function. These changes can lead to changes in cellular processes, such as signal transduction, gene expression, and protein folding.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound can affect the expression of certain genes, as well as the activity of certain enzymes. In addition, this compound has been shown to inhibit the growth of certain cancer cells and to increase the production of certain cytokines.

Advantages and Limitations for Lab Experiments

1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid is a useful compound for laboratory experiments due to its versatility and low cost. It is relatively easy to synthesize and can be used in a variety of research applications. However, this compound is not without its limitations. It is not very stable and is prone to decomposition, which can lead to inaccurate results. In addition, this compound is not very soluble in water, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Another potential direction is the further exploration of the biochemical and physiological effects of this compound, such as its effects on gene expression and protein folding. Additionally, further research could be conducted on the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or antifungal agent. Finally, further research could be conducted on the potential uses of this compound in drug development, such as its use as a building block for the synthesis of pharmaceuticals.

Synthesis Methods

1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid can be synthesized using a variety of methods. The most common method involves the reaction of cyclopropylcarbamoyl chloride with cyclohexanone. This reaction yields this compound and hydrochloric acid as byproducts. Other methods of synthesizing this compound include the reaction of cyclopropylcarbamoyl chloride with cyclohexanol, the reaction of cyclopropylcarbamoyl chloride with cyclohexene, and the reaction of cyclopropylcarbamoyl chloride with cyclohexane.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[2-(cyclopropylamino)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-10(13-9-4-5-9)8-12(11(15)16)6-2-1-3-7-12/h9H,1-8H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNZANFTXWYQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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